Cas no 1017789-04-6 (2-(5-bromopyrimidin-2-yl)oxybenzonitrile)

2-(5-Bromopyrimidin-2-yl)oxybenzonitrile is a brominated pyrimidine derivative featuring a benzonitrile substituent linked via an ether bond. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of both bromine and nitrile functional groups enhances its reactivity, enabling selective cross-coupling reactions and further functionalization. Its stable crystalline structure ensures ease of handling and storage. The electron-withdrawing properties of the pyrimidine and nitrile groups make it valuable for designing bioactive molecules, including kinase inhibitors and other heterocyclic compounds. High purity and well-defined synthetic pathways contribute to its reliability in research and industrial applications.
2-(5-bromopyrimidin-2-yl)oxybenzonitrile structure
1017789-04-6 structure
Product Name:2-(5-bromopyrimidin-2-yl)oxybenzonitrile
CAS No:1017789-04-6
MF:C11H6BrN3O
MW:276.088840961456
MDL:MFCD09991555
CID:1130291
PubChem ID:27281301
Update Time:2025-05-21

2-(5-bromopyrimidin-2-yl)oxybenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(5-bromopyrimidin-2-yl)oxybenzonitrile
    • CTK4A0232
    • AG-D-09236
    • 2-(5-bromopyrimidin-2-yloxy)benzonitrile
    • KB-223342
    • A-2078
    • 2-(5-BROMO-PYRIMIDIN-2-YLOXY)-BENZONITRILE
    • DTXSID40650604
    • 2-[(5-BROMOPYRIMIDIN-2-YL)OXY]BENZONITRILE
    • AKOS013181496
    • 2-((5-Bromopyrimidin-2-yl)oxy)benzonitrile
    • MFCD09991555
    • A925671
    • DB-312706
    • AS-31368
    • CS-0171182
    • 1017789-04-6
    • SB58092
    • MDL: MFCD09991555
    • Inchi: 1S/C11H6BrN3O/c12-9-6-14-11(15-7-9)16-10-4-2-1-3-8(10)5-13/h1-4,6-7H
    • InChI Key: ZUOADFNKCASAFB-UHFFFAOYSA-N
    • SMILES: BrC1C=NC(=NC=1)OC1C=CC=CC=1C#N

Computed Properties

  • Exact Mass: 274.96900
  • Monoisotopic Mass: 274.96942g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 58.8Ų

Experimental Properties

  • PSA: 58.80000
  • LogP: 2.90308

2-(5-bromopyrimidin-2-yl)oxybenzonitrile Security Information

2-(5-bromopyrimidin-2-yl)oxybenzonitrile Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-(5-bromopyrimidin-2-yl)oxybenzonitrile Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1017789-04-6)2-(5-bromopyrimidin-2-yl)oxybenzonitrile
Order Number:A925671
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:44
Price ($):176.0
Email:sales@amadischem.com

Additional information on 2-(5-bromopyrimidin-2-yl)oxybenzonitrile

Recent Advances in the Study of 2-(5-bromopyrimidin-2-yl)oxybenzonitrile (CAS: 1017789-04-6) in Chemical Biology and Pharmaceutical Research

The compound 2-(5-bromopyrimidin-2-yl)oxybenzonitrile (CAS: 1017789-04-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its bromopyrimidine and benzonitrile moieties, has shown promising potential as a versatile scaffold in drug discovery and development. Recent studies have explored its applications in kinase inhibition, protein-protein interaction modulation, and as a key intermediate in the synthesis of more complex bioactive molecules.

One of the most notable findings in recent literature is the role of 2-(5-bromopyrimidin-2-yl)oxybenzonitrile in the development of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of selective inhibitors targeting the JAK-STAT signaling pathway. The bromine atom at the 5-position of the pyrimidine ring was found to be crucial for achieving optimal binding affinity, while the benzonitrile group contributed to improved pharmacokinetic properties.

Further research has highlighted the compound's utility in fragment-based drug design. Its relatively small molecular weight (279.09 g/mol) and favorable physicochemical properties make it an ideal starting point for structure-activity relationship studies. Recent crystallographic analyses have revealed that 2-(5-bromopyrimidin-2-yl)oxybenzonitrile can form stable interactions with various protein targets through both hydrogen bonding and hydrophobic interactions.

In the realm of synthetic chemistry, novel methodologies have been developed for the efficient preparation of 2-(5-bromopyrimidin-2-yl)oxybenzonitrile and its derivatives. A 2022 publication in Organic Letters described a palladium-catalyzed cross-coupling approach that significantly improved the yield and purity of the compound compared to traditional synthetic routes. This advancement has facilitated more extensive biological evaluation of the molecule and its analogs.

The safety profile and toxicological characteristics of 2-(5-bromopyrimidin-2-yl)oxybenzonitrile have also been investigated in recent preclinical studies. While the compound shows good stability under physiological conditions, researchers have noted the importance of careful structural modification to minimize potential off-target effects. These findings underscore the need for continued optimization of this chemical scaffold for therapeutic applications.

Looking forward, the unique structural features of 2-(5-bromopyrimidin-2-yl)oxybenzonitrile position it as a valuable tool in chemical biology and a promising lead compound in pharmaceutical development. Ongoing research is exploring its potential in addressing unmet medical needs, particularly in oncology and inflammatory diseases. The compound's versatility and the growing body of research supporting its applications suggest that it will remain an important focus of investigation in the coming years.

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Amadis Chemical Company Limited
(CAS:1017789-04-6)2-(5-bromopyrimidin-2-yl)oxybenzonitrile
A925671
Purity:99%
Quantity:1g
Price ($):176.0
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